Bicyclo[2.2.2]octan-1-amine
Overview
Description
Bicyclo[222]octan-1-amine is a bicyclic amine compound with the molecular formula C8H15N It is characterized by a unique structure where two cyclohexane rings are fused together, sharing three carbon atoms
Mechanism of Action
Mode of Action
The mode of action of Bicyclo[22It’s known that the compound has a unique structure that could potentially interact with various biological targets . .
Biochemical Pathways
The biochemical pathways affected by Bicyclo[22The compound’s unique structure suggests it could potentially interact with various biochemical pathways . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]octan-1-amine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.2]octanone using lithium aluminum hydride, followed by amination with ammonia or an amine source under high-pressure conditions . Another method includes the catalytic hydrogenation of bicyclo[2.2.2]octene in the presence of an amine .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale catalytic hydrogenation processes. These processes often utilize palladium or platinum catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Bicyclo[2.2.2]octanone.
Reduction: Bicyclo[2.2.2]octane.
Substitution: Various substituted bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
Bicyclo[2.2.2]octan-1-amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.2.1]octane: This compound has a larger ring system and different chemical properties.
Bicyclo[1.1.1]pentane: Known for its strained structure, it has different reactivity compared to bicyclo[2.2.2]octan-1-amine.
Uniqueness
This compound is unique due to its stability and versatility in chemical reactions. Its rigid structure provides high specificity in binding interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
bicyclo[2.2.2]octan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLQDVVELGHZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338616 | |
Record name | Bicyclo[2.2.2]octan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-42-6 | |
Record name | Bicyclo[2.2.2]octan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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